5-Trifluoromethyl-2'-deoxycytidine

Oncology Preclinical Therapeutics Nucleoside Analog

Researchers face poor oral bioavailability and systemic toxicity with conventional fluoropyrimidines. 5-Trifluoromethyl-2′-deoxycytidine solves this via tumor-selective deamination to 5-trifluorothymidine, a potent thymidylate synthase inhibitor, while systemic CDA is inhibited by co-administered tetrahydrouridine. - Quantitative CDA inhibition: 33% in tumor vs. >90% in normal tissues, enabling localized activation. - Validated in vivo: 175 mg/kg F3methyl-dCyd + 25 mg/kg H4Urd once daily for 7 days outperformed 5-FU in xenograft models. - Ready-to-use analytical HPLC method published for simultaneous quantification with 5-fluoro-2′-deoxycytidine, cutting method development time.

Molecular Formula C10H12F3N3O4
Molecular Weight 295.22 g/mol
CAS No. 66384-66-5
Cat. No. B1211268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-2'-deoxycytidine
CAS66384-66-5
Synonyms2'-deoxy-5-trifluoromethylcytidine
5-trifluoromethyl-2'-deoxycytidine
TFMDC
Molecular FormulaC10H12F3N3O4
Molecular Weight295.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O
InChIInChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1
InChIKeyXNSPCSMIPDACTB-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Trifluoromethyl-2'-deoxycytidine (CAS 66384-66-5) – Procurement-Ready Overview of a Fluorinated Nucleoside Antimetabolite


5-Trifluoromethyl-2′-deoxycytidine (also designated F3methyl-dCyd, F3mdCyd, or 2′-deoxy-5-(trifluoromethyl)cytidine) is a synthetic fluorinated pyrimidine nucleoside analog characterized by a trifluoromethyl substitution at the 5-position of the cytosine ring [1]. This modification distinguishes it from other deoxycytidine derivatives and confers unique metabolic and enzymatic interaction profiles. The compound functions as an antimetabolite, acting as both a substrate and inhibitor of cytidine deaminase (CDA) and deoxycytidine kinase (dCK), thereby interfering with pyrimidine salvage and DNA synthesis pathways [2]. Its primary research applications lie in anticancer and antiviral experimental therapeutics, where its differential activation and catabolism pathways relative to clinically established fluoropyrimidines have been quantitatively characterized [1].

5-Trifluoromethyl-2'-deoxycytidine: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Despite sharing a 2′-deoxycytidine scaffold with clinically used agents such as gemcitabine (dFdC), cytarabine (Ara-C), and decitabine (5-aza-dC), 5-trifluoromethyl-2′-deoxycytidine exhibits distinct metabolic routing and target engagement that preclude generic substitution. Its 5-trifluoromethyl moiety dramatically alters susceptibility to cytidine deaminase (CDA), the primary catabolic enzyme that inactivates most deoxycytidine analogs [1]. Unlike gemcitabine, which is rapidly deaminated to inactive difluorodeoxyuridine, 5-trifluoromethyl-2′-deoxycytidine undergoes tumor-selective deamination to 5-trifluorothymidine—a potent thymidylate synthase inhibitor [2]. Furthermore, its interaction with deoxycytidine kinase (dCK) differs quantitatively from other nucleoside analogs, affecting intracellular activation efficiency [3]. The evidence presented below demonstrates that these differences are not merely qualitative but have been quantified in comparative in vivo efficacy models, enzyme inhibition assays, and viral selectivity studies, thereby establishing that compound interchange without experimental verification would introduce uncontrolled variables into any research or development program.

5-Trifluoromethyl-2'-deoxycytidine: Quantified Differentiation Against Comparator Analogs – An Evidence-Based Procurement Guide


In Vivo Antitumor Efficacy in Lewis Lung Carcinoma: Superior to 5-Fluorouracil and 5-Fluorodeoxyuridine

In comparative studies using the Lewis lung carcinoma solid tumor model implanted in C57BL × DBA/2 F1 mice, 5-trifluoromethyl-2′-deoxycytidine (F3methyl-dCyd) coadministered with tetrahydrouridine (H4Urd) demonstrated superior antitumor efficacy relative to 5-fluorouracil (5-FU) and 5-fluorodeoxyuridine (FdUrd), and was essentially equivalent in efficacy to 5-fluorodeoxycytidine (FdCyd) plus H4Urd [1]. The optimal dosing protocol was established as F3methyl-dCyd at 175 mg/kg plus H4Urd at 25 mg/kg administered once daily for 7 days [1].

Oncology Preclinical Therapeutics Nucleoside Analog

Tumor-Selective Cytidine Deaminase Activation: Differential Enzyme Inhibition Across Tissues

5-Trifluoromethyl-2′-deoxycytidine is selectively deaminated to the active thymidylate synthase inhibitor 5-trifluorothymidine in tissues with high cytidine deaminase (CDA) activity [1]. When coadministered with tetrahydrouridine (H4Urd) at therapeutically effective doses (25 or 50 mg/kg), CDA activity in normal tissues is substantially inhibited (serum >90%, spleen >90%, liver >90%, bone marrow 65%, intestine 55%), whereas tumor CDA is only moderately inhibited (33%) [1]. This differential inhibition preserves tumor-selective prodrug activation while limiting systemic catabolism.

Enzyme Targeting Tumor Selectivity Prodrug Activation

Deoxycytidine Kinase (dCK) Inhibition: 2.5 nM IC50 in Human CCRF-CEM Cells

5-Trifluoromethyl-2′-deoxycytidine inhibits human deoxycytidine kinase (dCK) with an IC50 value of 2.5 nM in CCRF-CEM lymphoblastoid cells, as measured by competition with tritiated deoxycytidine uptake [1]. While direct dCK inhibition data for comparator nucleoside analogs under identical assay conditions are not available in the public domain, this value places the compound among potent dCK-interacting agents.

Enzyme Inhibition Kinase Assay Nucleoside Metabolism

Selective Antiviral Activity Against HSV-1 via Viral Thymidine Kinase Specificity

5-Trifluoromethyl-2′-deoxycytidine (F3mdCyd) demonstrates significant antiviral activity against herpes simplex virus type 1 (HSV-1) through a mechanism involving selective phosphorylation by the viral thymidine kinase (TK) [1]. The HSV-1 TK exhibits dual dCyd/dThd kinase activity and readily phosphorylates F3mdCyd, whereas cellular deoxycytidine kinase (dCK) in uninfected cells shows poor affinity for this analog [1]. This selectivity contrasts with broad-spectrum antiviral nucleosides such as acyclovir, which are preferentially activated by viral TK but are not dCyd analogs.

Antiviral Herpes Simplex Virus Viral Kinase

HPLC-Based Analytical Differentiation: Validated Separation from 5-Fluoro-2′-deoxycytidine

An isocratic, ion-paired, reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the quantitative determination of 5-trifluoromethyl-2′-deoxycytidine and its related antimetabolites, including 5-fluoro-2′-deoxycytidine [1]. This validated method enables researchers to distinguish and quantify the compound in biological matrices, a requirement for pharmacokinetic and metabolic studies that is not uniformly met by other deoxycytidine analogs without method adaptation.

Analytical Chemistry HPLC Method Metabolite Quantification

5-Trifluoromethyl-2'-deoxycytidine: High-Impact Application Scenarios Derived from Quantitative Evidence


Preclinical Oncology Research in Tumors with Elevated Cytidine Deaminase

Based on the evidence that 5-trifluoromethyl-2′-deoxycytidine undergoes tumor-selective conversion to 5-trifluorothymidine in tissues with high CDA activity while systemic CDA is pharmacologically inhibited by tetrahydrouridine [1], this compound is optimally suited for studies investigating tumor-selective prodrug activation. The documented differential CDA inhibition (33% in tumor vs. >90% in normal tissues) provides a quantitative rationale for its use in xenograft models of CDA-overexpressing malignancies, including certain leukemias, lung adenocarcinomas, and colorectal carcinomas [1]. Researchers can reference the established optimal dosing protocol of 175 mg/kg F3methyl-dCyd plus 25 mg/kg H4Urd once daily for 7 days [1].

Antiviral Research Targeting Herpes Simplex Virus Type 1

The selective phosphorylation of 5-trifluoromethyl-2′-deoxycytidine by HSV-1 thymidine kinase, coupled with poor affinity for cellular dCK [2], makes this compound a valuable tool for studying viral kinase-dependent activation pathways. Its incorporation into viral DNA and subsequent effects on DNA methylation and viral titer reduction have been demonstrated in persistently infected CEM cell models and Vero cells [2]. This application is particularly relevant for research groups investigating DNA methylation as an antiviral mechanism or developing HSV-1 TK-dependent prodrugs.

Combination Therapy Studies with Cytidine Deaminase Inhibitors

The demonstrated synergy between 5-trifluoromethyl-2′-deoxycytidine and tetrahydrouridine (H4Urd) [1] establishes a foundation for combination therapy research. The compound's efficacy is markedly enhanced when systemic CDA is inhibited, while tumor CDA remains partially active to effect local prodrug conversion. This scenario is directly supported by the quantitative enzyme inhibition data across multiple tissues and the superior in vivo efficacy of the combination over 5-fluorouracil and 5-fluorodeoxyuridine [1].

Analytical Method Development and Pharmacokinetic Studies

The validated HPLC method for simultaneous quantification of 5-trifluoromethyl-2′-deoxycytidine and 5-fluoro-2′-deoxycytidine [3] provides a ready-to-implement analytical framework for pharmacokinetic, biodistribution, and metabolism studies. Researchers requiring precise quantitation of this compound in biological samples can adopt this established method, reducing analytical development time and ensuring data comparability across studies.

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